

Protocol for Labeling Proteins with Cy5.5 DBCO

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Compound of Interest		
Compound Name:	Cy5.5 DBCO	
Cat. No.:	B15604833	Get Quote

Application Note

Introduction

The site-specific labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Among the various fluorescent probes, Cy5.5, a near-infrared (NIR) cyanine dye, offers significant advantages for in vivo imaging due to its deep tissue penetration and minimal background autofluorescence.[1] The conjugation of Cy5.5 to proteins is achieved with high specificity and efficiency through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3]

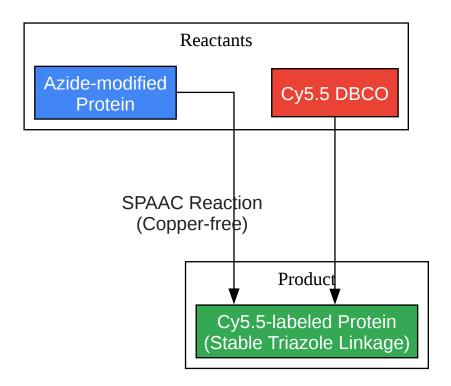
SPAAC is a type of "click chemistry" that occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide.[2][3] This reaction is highly efficient and proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in complex biological environments.[2][4][5] In this protocol, a protein of interest is first functionalized with an azide group, which can be achieved through various methods such as the incorporation of an azide-bearing unnatural amino acid. [6] Subsequently, the azide-modified protein is reacted with **Cy5.5 DBCO** to form a stable triazole linkage, resulting in a fluorescently labeled protein.

This application note provides a detailed protocol for the labeling of azide-modified proteins with **Cy5.5 DBCO**, purification of the resulting conjugate, and methods for characterization.

Principle of the Method



The labeling strategy is based on the highly selective and efficient SPAAC reaction. An azide-functionalized protein is covalently conjugated to the **Cy5.5 DBCO** fluorescent dye. The reaction is driven by the release of ring strain in the DBCO moiety upon cycloaddition with the azide, forming a stable triazole linkage.



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Figure 1. SPAAC Reaction Mechanism.

Materials and Reagents

- · Azide-modified protein of interest
- Cy5.5 DBCO
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Purification resin (e.g., size-exclusion chromatography columns)



- Reaction tubes
- Spectrophotometer

Experimental Protocols

- 1. Preparation of Reagents
- Azide-Modified Protein: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of any azide-containing compounds.
- Cy5.5 DBCO Stock Solution: Prepare a 10 mM stock solution of Cy5.5 DBCO in anhydrous DMSO.
- 2. Protein Labeling with Cy5.5 DBCO

The following protocol describes a typical labeling reaction. The optimal conditions, particularly the molar ratio of dye to protein, should be determined empirically for each specific protein.

- To the azide-modified protein solution, add the desired molar excess of the Cy5.5 DBCO stock solution. A 10- to 20-fold molar excess of the dye is a common starting point.[7]
- The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain protein integrity.[2]
- Incubate the reaction mixture for 4-24 hours at room temperature or at 4°C with gentle mixing, protected from light.[2]

Table 1: Recommended Starting Conditions for Cy5.5 DBCO Labeling



Parameter	Recommended Starting Condition	Notes
Molar Excess of Cy5.5 DBCO	10-20 fold	Optimization may be required to achieve the desired degree of labeling and avoid overlabeling which can lead to fluorescence quenching.[7]
Protein Concentration	1-5 mg/mL	Higher protein concentrations can improve labeling efficiency.
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.4	Ensure the buffer is free of azides.
Incubation Time	4-24 hours	Longer incubation times may be necessary for less reactive proteins or lower dye concentrations.[2]
Incubation Temperature	Room Temperature or 4°C	4°C can be used to maintain the stability of sensitive proteins.
Light Conditions	Protect from light	Cy5.5 is a light-sensitive dye.

Note: The values in this table are intended as a starting point for optimization. The ideal conditions will vary depending on the specific protein and desired application.

3. Purification of the Labeled Protein

After the incubation period, it is crucial to remove the unreacted **Cy5.5 DBCO** from the labeled protein.

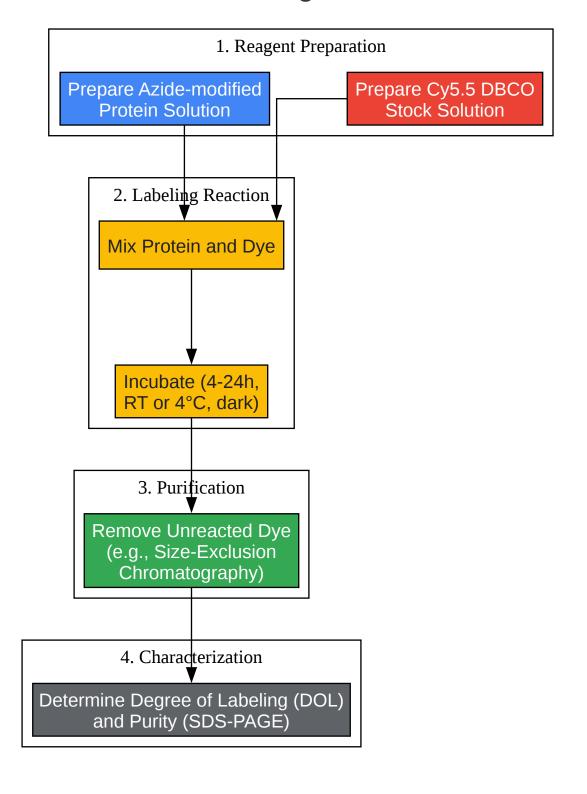
- Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from the free dye based on size.
 - Equilibrate a size-exclusion column (e.g., a desalting column) with PBS.
 - Apply the reaction mixture to the column.



- Elute the labeled protein with PBS according to the manufacturer's instructions. The labeled protein will elute in the initial fractions, while the smaller, unconjugated dye molecules will be retained longer.
- Dialysis: For larger sample volumes, dialysis can be used to remove the free dye.
 - Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
 - Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.
- 4. Characterization of the Labeled Protein
- Determination of Degree of Labeling (DOL): The DOL, or the average number of dye
 molecules per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Cy5.5 (approximately 678 nm, A678).
 - Calculate the protein concentration using the following formula: Protein Concentration (M) = $[A280 (A678 \times CF)] / \epsilon$ protein
 - CF is the correction factor for the absorbance of Cy5.5 at 280 nm.
 - ε protein is the molar extinction coefficient of the protein at 280 nm.
 - Calculate the concentration of the dye: Dye Concentration (M) = A678 / ε_dye
 - ϵ _dye is the molar extinction coefficient of Cy5.5 at 678 nm (approximately 190,000 cm⁻¹M⁻¹).
 - Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
- SDS-PAGE Analysis: Analyze the purified labeled protein by SDS-PAGE. The labeled protein
 can be visualized by its fluorescence using an appropriate imaging system before staining
 with a total protein stain (e.g., Coomassie Blue) to confirm its purity.



Experimental Workflow Diagram



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Figure 2. Experimental Workflow.



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